(1-(2-(Methylsulfonyl)ethyl)cyclopropyl)methanol
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Overview
Description
(1-(2-(Methylsulfonyl)ethyl)cyclopropyl)methanol is an organic compound with the molecular formula C7H14O3S and a molecular weight of 178.25 g/mol . This compound features a cyclopropyl ring substituted with a methanol group and a methylsulfonyl ethyl group, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-(Methylsulfonyl)ethyl)cyclopropyl)methanol typically involves the reaction of cyclopropanemethanol with a methylsulfonyl ethylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis methods, where the starting materials are reacted in large-scale reactors under optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1-(2-(Methylsulfonyl)ethyl)cyclopropyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methylsulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopropyl aldehydes or ketones.
Reduction: Formation of cyclopropyl sulfides.
Substitution: Formation of azido or thiol-substituted cyclopropyl derivatives.
Scientific Research Applications
(1-(2-(Methylsulfonyl)ethyl)cyclopropyl)methanol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(2-(Methylsulfonyl)ethyl)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanemethanol: Lacks the methylsulfonyl ethyl group, making it less reactive in certain chemical reactions.
Methylsulfonyl ethyl derivatives: Compounds with similar sulfonyl groups but different core structures.
Uniqueness
(1-(2-(Methylsulfonyl)ethyl)cyclopropyl)methanol is unique due to its combination of a cyclopropyl ring, a methanol group, and a methylsulfonyl ethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C7H14O3S |
---|---|
Molecular Weight |
178.25 g/mol |
IUPAC Name |
[1-(2-methylsulfonylethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C7H14O3S/c1-11(9,10)5-4-7(6-8)2-3-7/h8H,2-6H2,1H3 |
InChI Key |
WGKWIUXHESDGED-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCC1(CC1)CO |
Origin of Product |
United States |
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